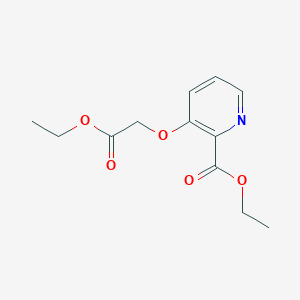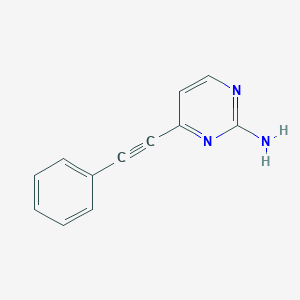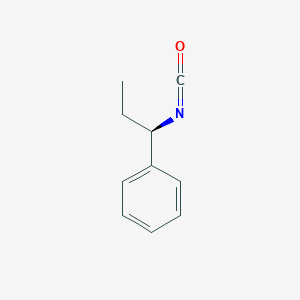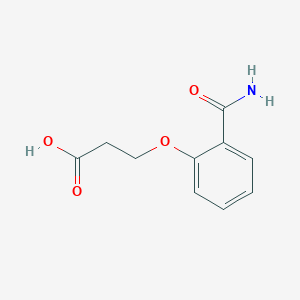
3-(2-Carbamoylphenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Carbamoylphenoxy)propanoic acid” is a chemical compound with the CAS Number: 103204-34-8 . It has a molecular weight of 209.2 and is typically found in powder form .
Molecular Structure Analysis
The InChI code for “3-(2-Carbamoylphenoxy)propanoic acid” is 1S/C10H11NO4/c11-10(14)7-3-1-2-4-8(7)15-6-5-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-(2-Carbamoylphenoxy)propanoic acid” is a powder with a molecular weight of 209.2 . It is stored at room temperature .Applications De Recherche Scientifique
- Application : “3-(2-Carbamoylphenoxy)propanoic acid” is a chemical compound with the CAS Number: 103204-34-8 . It is used in chemical synthesis .
- Application : “3-(2-Carbamoylphenoxy)propanoic acid” could potentially be used in esterification reactions . Esterification is a frequently used reaction in the chemical industry due to its great importance and practical application of esters .
- Method of Application : In an acid-catalyzed esterification reaction, the first step is the protonation of the carbonyl group of carboxylic acid. The rate-determining step is the nucleophilic addition in the reaction mechanism .
- Results or Outcomes : Esters are suitable intermediates in the synthesis of different compounds; have great application as solvents, plasticizers, pesticides, emulsifiers and monomers; they are used in the food, cosmetics, chemical and pharmaceutical industries .
Chemical Synthesis
Esterification
- Application : While I couldn’t find specific information on “3-(2-Carbamoylphenoxy)propanoic acid” being used in the pharmaceutical industry, carboxylic acids and their derivatives are widely used in the production of various pharmaceuticals .
- Method of Application : The methods of application would depend on the specific pharmaceutical being produced. Carboxylic acids can be used in a variety of reactions, including esterification, amidation, and others to produce different pharmaceutical compounds .
- Results or Outcomes : The outcomes would depend on the specific pharmaceutical compound being produced. Carboxylic acids and their derivatives are key components in a variety of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and others .
- Application : Carboxylic acids, such as propanoic acid, are commonly used as food preservatives . They help prevent mold and bacterial growth, thereby extending the shelf life of food products .
- Method of Application : These acids are typically added to food products during the manufacturing process. The amount added would depend on the specific food product and the desired shelf life .
- Results or Outcomes : The use of carboxylic acids as food preservatives has been shown to effectively extend the shelf life of food products. They help to maintain the quality and safety of the food by preventing the growth of harmful microorganisms .
Pharmaceutical Industry
Food Industry
- Application : Carboxylic acids, such as propanoic acid, are primarily used in the production of polymers . They can be used to produce various types of polymers including polyesters, polyamides, and others .
- Method of Application : The methods of application would depend on the specific polymer being produced. Carboxylic acids can react with alcohols to form esters, which are the building blocks of polyesters .
- Results or Outcomes : The outcomes would depend on the specific polymer being produced. Polymers have a wide range of applications in various industries including plastics, textiles, coatings, and others .
- Application : Propanoic acid is used as a mold inhibitor in animal feeds . It helps prevent mold growth, thereby maintaining the quality of the feed .
- Method of Application : Propanoic acid is typically added to animal feed during the manufacturing process. The amount added would depend on the specific feed and the desired shelf life .
- Results or Outcomes : The use of propanoic acid as a mold inhibitor has been shown to effectively maintain the quality of animal feed by preventing the growth of harmful molds .
Polymers Production
Agriculture
Safety And Hazards
Orientations Futures
While specific future directions for “3-(2-Carbamoylphenoxy)propanoic acid” are not available, there is ongoing research into the production of propionic acid, a related compound. Propionic acid is an important building block chemical with applications in a wide variety of industries . The development of a mild and effective synthetic method for propionic acid is of great significance .
Propriétés
IUPAC Name |
3-(2-carbamoylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-10(14)7-3-1-2-4-8(7)15-6-5-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAPGIQXOMTIQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602615 |
Source


|
| Record name | 3-(2-Carbamoylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Carbamoylphenoxy)propanoic acid | |
CAS RN |
103204-34-8 |
Source


|
| Record name | 3-(2-Carbamoylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)
![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)


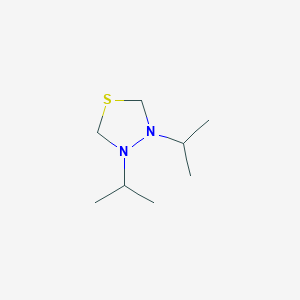
![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)

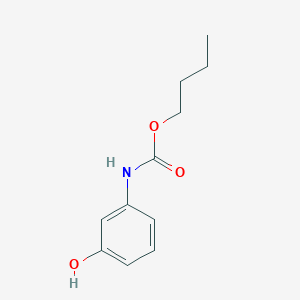
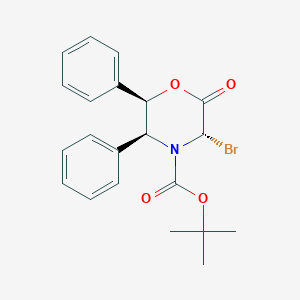
![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)
